molecular formula C4H10N2O2 B556111 D-2,4-Diaminobutyric acid CAS No. 26908-94-1

D-2,4-Diaminobutyric acid

Cat. No.: B556111
CAS No.: 26908-94-1
M. Wt: 118.13 g/mol
InChI Key: OGNSCSPNOLGXSM-GSVOUGTGSA-N
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Description

D-2,4-diaminobutyric acid is a 2,4-diaminobutyric acid that has R-configuration. It has a role as a bacterial metabolite. It derives from a butyric acid. It is an enantiomer of a L-2,4-diaminobutyric acid.

Properties

IUPAC Name

(2R)-2,4-diaminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSCSPNOLGXSM-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801339989
Record name (2R)-2,4-Diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801339989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26908-94-1
Record name 2,4-Diaminobutyric acid, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2,4-Diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801339989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINOBUTYRIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08TNR2VVMT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does D-2,4-Diaminobutyric acid interact with its target and what are the downstream effects?

A: this compound (D-Dbu) is known to interact with neuronal nitric oxide synthase (nNOS). [] As a component of dipeptide amides, D-Dbu contributes to the inhibition of nNOS activity. This inhibition is thought to arise from the interaction of the dipeptide amide with the active site of nNOS. [] While the exact mechanism remains under investigation, variations in the structure of the dipeptide amide, particularly the chirality of the amino acids involved, significantly influence its potency and selectivity for nNOS over other isoforms like eNOS. []

Q2: What is the structural characterization of this compound?

A2: this compound is a non-proteinogenic amino acid. While specific spectroscopic data is not provided in the provided research, its molecular formula is C4H10N2O2, and its molecular weight is 118.13 g/mol. It is structurally similar to the proteinogenic amino acid ornithine.

Q3: Can you explain the structure-activity relationship (SAR) of this compound-containing compounds?

A: Research on cyclic β-casomorphin analogues reveals that incorporating this compound in the peptide sequence can significantly impact its interaction with opioid receptors. [] For example, substituting D-Orn with this compound in a cyclic peptide resulted in a compound (compound 7 in the study) exhibiting mixed mu agonist and partial delta agonist properties. [] This highlights the importance of the this compound residue in modulating the peptide's affinity and activity profile towards opioid receptors.

Q4: Are there any known instances of resistance or cross-resistance related to this compound?

A: While the provided research doesn't directly address resistance mechanisms associated with this compound, it's crucial to consider this aspect, especially in the context of its use in nNOS inhibitors. [] Further research is needed to explore potential resistance mechanisms and cross-resistance with other compounds targeting nNOS or related pathways.

Q5: What is the role of this compound in the biosynthesis of poly-D-Dab?

A: this compound is a key building block in the biosynthesis of γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), an antiviral compound found in Streptoalloteichus hindustanus. [] The enzyme PddB plays a crucial role in this pathway by catalyzing the racemization of this compound, converting it to its enantiomer L-2,4-Diaminobutyric acid. [] This racemization step is essential for providing the D-isomer of 2,4-Diaminobutyric acid required for the polymerization reaction carried out by poly-D-Dab synthetase.

Q6: How is this compound detected and analyzed in biological samples?

A6: While specific analytical methods for this compound aren't detailed in the provided research, common techniques for amino acid analysis include high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods can be adapted to detect and quantify this compound in various biological matrices.

Q7: What are the toxicological properties of this compound?

A: Research suggests that the neurotoxicity of this compound can vary depending on the route of administration. [] This highlights the need for careful consideration of administration routes and potential toxicological effects in research and therapeutic applications. Further research is necessary to fully elucidate the safety profile of this compound.

Q8: What are the potential applications of this compound in medicinal chemistry?

A: this compound shows promise as a building block for developing novel therapeutics. Its use in synthesizing dipeptide amides with selective inhibitory activity towards nNOS makes it a valuable target for designing drugs for neurological disorders associated with nitric oxide overproduction. [] Furthermore, understanding its role in poly-D-Dab biosynthesis could open avenues for developing novel antiviral agents. []

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